ATP Synthase Inhibition: Leucinostatin A vs. Lefleuganan
Leucinostatin A specifically inhibits mitochondrial F1Fo ATP synthase, whereas its synthetic derivative lefleuganan lacks this activity entirely. Using purified enzyme assays, leucinostatin A inhibits ATP synthesis by human, bovine, and yeast ATP synthase in the nanomolar range, while lefleuganan shows no detectable inhibition [1]. The inhibition constant (Ki) for leucinostatin A against ATP synthase is 80 nM, serving as a reference value for comparing analog potency [2].
| Evidence Dimension | ATP synthase inhibition |
|---|---|
| Target Compound Data | Ki = 80 nM; inhibits ATP synthesis in nanomolar range |
| Comparator Or Baseline | Lefleuganan: no ATP synthase inhibition |
| Quantified Difference | Qualitative difference: target compound inhibits ATP synthase; comparator does not |
| Conditions | Purified ATP synthase assays (human, bovine, yeast enzymes) |
Why This Matters
For researchers studying mitochondrial bioenergetics or ATP synthase as a therapeutic target, leucinostatin A provides a specific tool compound that lefleuganan cannot substitute, ensuring mechanistic relevance in experimental design.
- [1] Brand S, et al. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. J Med Chem. 2025;68(4):4237-4258. View Source
- [2] Figure 5. The Ki for leucinostatin A with 80 nM serves as the reference value. J Med Chem. 2025;68(4):4237-4258. View Source
